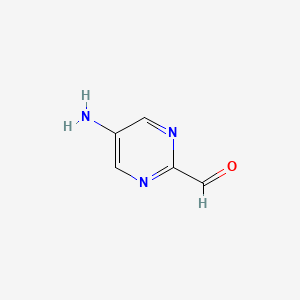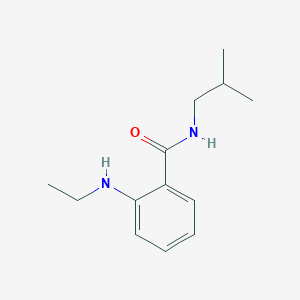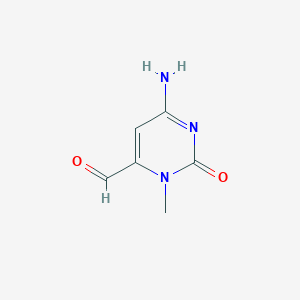
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-ketoesters with guanidine derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrimidine derivatives
科学研究应用
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of genetic material and antiviral drugs.
Medicine: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and viral infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in biological systems. For example, as a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The molecular targets and pathways involved can vary, but they often include key enzymes in nucleotide metabolism and DNA synthesis.
相似化合物的比较
Similar Compounds
- 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbaldehyde
- 6-Amino-1,3-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
- 6-Amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
Uniqueness
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique reactivity and interactions compared to other pyrimidine derivatives. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
属性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
6-amino-3-methyl-2-oxopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c1-9-4(3-10)2-5(7)8-6(9)11/h2-3H,1H3,(H2,7,8,11) |
InChI 键 |
BTJOFIFPVQNKNL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=NC1=O)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

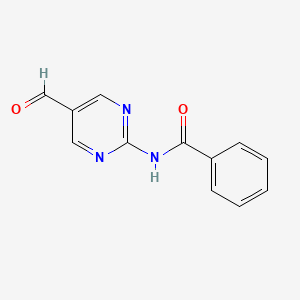
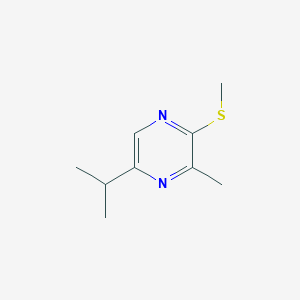

![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

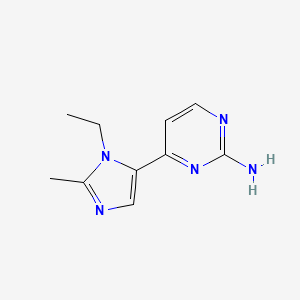
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
